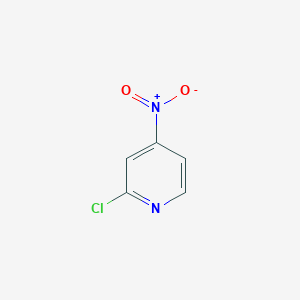

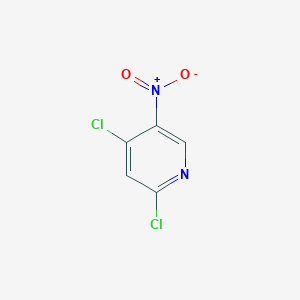

2,4-ジクロロ-5-ニトロピリジン

概要

説明

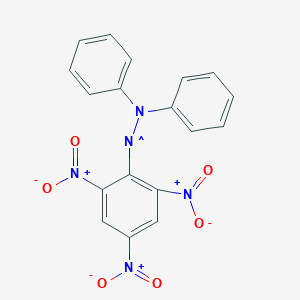

2,4-Dichloro-5-nitropyridine is a chemical compound that plays a significant role in various chemical reactions and analyses due to its distinct molecular structure and properties. This compound is of interest in the field of chemistry for its potential applications in synthesis and materials science.

Synthesis Analysis

The synthesis of derivatives similar to 2,4-Dichloro-5-nitropyridine involves multiple steps, including chlorination, nitration, and functional group modifications. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile demonstrates the complexity and specificity of synthesizing nitropyridine derivatives (Jukić et al., 2010).

Molecular Structure Analysis

The molecular structure of nitropyridine compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. Investigations include vibrational, electronic, NBO, and NMR analyses, offering insights into the optimized molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials (Velraj et al., 2015).

Chemical Reactions and Properties

Nitropyridine derivatives undergo a range of chemical reactions, including substitutions, which allow for the introduction of various functional groups. The reactivity of these compounds can be attributed to their nitro and chloro substituents, which act as reactive sites for further chemical modifications. Studies on substitution reactions of nitropyridines highlight their versatility in organic synthesis (Bakke & Sletvold, 2003).

Physical Properties Analysis

The physical properties of 2,4-Dichloro-5-nitropyridine and its derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The presence of nitro and chloro groups affects the compound's polarity and hence its solubility in various solvents. The crystal and molecular structures, determined through X-ray diffraction studies, reveal details about the compound's solid-state properties and molecular interactions (Shafer et al., 2018).

科学的研究の応用

有機合成

2,4-ジクロロ-5-ニトロピリジン: は、有機合成における汎用性の高い中間体です。 特に、鈴木・宮浦カップリング 、広く用いられている遷移金属触媒による炭素-炭素結合形成反応において有用です。この化合物の反応性により、特定のカップリング条件に合わせて調整されたさまざまなホウ素試薬を作成することができます。

医薬品開発

製薬業界では、2,4-ジクロロ-5-ニトロピリジンは、ステアロイルCoAデサチュラーゼ(SCD)阻害剤 の合成における中間体として重要な役割を果たします。これらの阻害剤は、代謝性疾患の治療の可能性があるため、重要です。 さらに、Rhoキナーゼ阻害剤 の調製にも使用され、抗高血圧作用を示します。

材料科学

この化合物の特性は、材料科学、特に非線形光学(NLO)材料 の開発において活用されています。 有機単結晶の合成に使用されており、優れた光透過率と熱安定性により、高出力レーザー用途に不可欠です .

農業研究

2,4-ジクロロ-5-ニトロピリジン: は、農業では直接使用されていませんが、その構造類似体である2,4-ジクロロフェノキシ酢酸(2,4-D)は、広く使用されている除草剤です 。2,4-Dに関する研究は、関連する化合物の環境挙動と微生物による生分解に関する知見を提供することができます。

化学工学

化学工学では、この化合物は、さまざまな化学物質の合成における役割から高く評価されています。 さまざまな条件下での安定性と反応性により、新しい化学プロセスの開発において重要な物質となっています .

生化学

生化学では、2,4-ジクロロ-5-ニトロピリジンは、生化学試薬として利用されています。 ジアミノプリン の固相合成に関与しており、これらの化合物は、核酸研究や潜在的な治療用途における役割から注目されています。

作用機序

Target of Action

The primary target of 2,4-Dichloro-5-nitropyridine is the respiratory system . This compound interacts with the respiratory system, which plays a crucial role in the exchange of gases, primarily oxygen and carbon dioxide, which are essential for cellular metabolism.

Mode of Action

It is used in the synthesis of potent and selectivestearoyl-CoA desaturase (SCD) inhibitors . SCD is an enzyme involved in the biosynthesis of monounsaturated fatty acids, which are critical components of membrane lipids and signaling molecules. By inhibiting SCD, 2,4-Dichloro-5-nitropyridine may alter lipid metabolism, leading to changes in cell function and physiology.

Biochemical Pathways

2,4-Dichloro-5-nitropyridine affects the lipid metabolism pathway by inhibiting the enzyme stearoyl-CoA desaturase . This enzyme is responsible for the biosynthesis of monounsaturated fatty acids, which are critical for the formation of membrane lipids and signaling molecules. By inhibiting this enzyme, the compound can disrupt the normal functioning of these pathways, leading to downstream effects on cell function and physiology.

Result of Action

The result of the action of 2,4-Dichloro-5-nitropyridine is the inhibition of the enzyme stearoyl-CoA desaturase . This inhibition disrupts the lipid metabolism pathway, potentially leading to changes in cell function and physiology. The compound is also used in the preparation of Rho-Kinase inhibitors, which display antihypertensive activity .

Action Environment

The action of 2,4-Dichloro-5-nitropyridine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound. Additionally, safety precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes .

Safety and Hazards

2,4-Dichloro-5-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause specific target organ toxicity through single exposure (Category 3) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

将来の方向性

2,4-Dichloro-5-nitropyridine is an important intermediate in agricultural chemicals and the medicine industry . Its use in the synthesis of potent and selective stearoyl-CoA desaturase (SCD) inhibitors suggests potential applications in the treatment of conditions like diabetes, obesity, and cardiovascular disease .

Relevant Papers Several papers have been published on the synthesis and properties of 2,4-Dichloro-5-nitropyridine . These papers provide valuable insights into the chemical properties, synthesis methods, and potential applications of 2,4-Dichloro-5-nitropyridine.

特性

IUPAC Name |

2,4-dichloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVJQUMDJUUBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483644 | |

| Record name | 2,4-dichloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4487-56-3 | |

| Record name | 2,4-dichloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B32966.png)

![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)